Lipophilicity Advantage: XLogP3 of 2-Pyridyl Isomer vs. 3-Pyridyl Regioisomer
The 2-pyridyl isomer exhibits a computed XLogP3 of 2.7, compared to 2.5 for the 3-pyridyl regioisomer, indicating 0.2 log unit higher lipophilicity. This modest increase may enhance membrane permeability and blood-brain barrier penetration relative to the 3-pyridyl analog, while retaining favorable aqueous solubility for in vitro assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide: XLogP3 = 2.5 (PubChem, computed by XLogP3 3.0) |
| Quantified Difference | Δ = +0.2 log units |
| Conditions | In silico prediction; XLogP3 algorithm version 3.0, PubChem release 2021.05.07 |
Why This Matters
Procurement for permeability-sensitive assays should favor the 2-pyridyl isomer for its incrementally higher predicted lipophilicity, which may improve membrane penetration without requiring additional chemical modifications.
- [1] PubChem. Computed XLogP3 values for CID 35034678 (2-pyridyl: 2.7) and CID 1147288-82-1 (3-pyridyl: 2.5). U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
